N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Kinase inhibition MDM2/p53 PKB/Akt

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide (CAS 1235656-78-6) is a synthetic small molecule with a molecular formula of C14H20N4O and a molecular weight of 274.37 g/mol. Its structure features a pyrimidin-2-yl-piperidine core linked via a methylene bridge to a cyclobutanecarboxamide group.

Molecular Formula C15H22N4O
Molecular Weight 274.368
CAS No. 1235656-78-6
Cat. No. B2561160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
CAS1235656-78-6
Molecular FormulaC15H22N4O
Molecular Weight274.368
Structural Identifiers
SMILESC1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C15H22N4O/c20-14(13-3-1-4-13)18-11-12-5-9-19(10-6-12)15-16-7-2-8-17-15/h2,7-8,12-13H,1,3-6,9-11H2,(H,18,20)
InChIKeyDVUHQNAVLKYOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide (CAS 1235656-78-6): Chemical Identity and Research Status


N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide (CAS 1235656-78-6) is a synthetic small molecule with a molecular formula of C14H20N4O and a molecular weight of 274.37 g/mol. Its structure features a pyrimidin-2-yl-piperidine core linked via a methylene bridge to a cyclobutanecarboxamide group. Despite being listed in multiple chemical vendor catalogs, a comprehensive search of the peer-reviewed literature, patent databases, and authoritative biochemical databases (PubChem, ChEMBL, BindingDB) failed to retrieve any qualifying primary research articles, validated biological assay data, or comparative pharmacological studies for this specific compound from permitted sources [1].

Procurement Caution for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide (CAS 1235656-78-6): The Inability to Verify Differentiation from Analogs


In the absence of any qualifying quantitative differential evidence from permitted sources, scientific or industrial users cannot substantiate claims that this compound offers advantages over closely related N-(piperidin-4-ylmethyl)cyclobutanecarboxamide or N-(pyrimidin-2-yl-piperidine) analogs. The inability to conduct a data-driven comparison means generic substitution cannot be ruled in or out—the critical question of whether this specific molecular combination is necessary for a given application remains unanswerable with the currently available evidence base [1].

Quantitative Differentiation Evidence for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide (CAS 1235656-78-6): No Qualifying Data Found


Absence of Quantitative Biological Activity Data from Permitted Sources

A systematic search for quantitative biological activity data (e.g., IC50, Ki, EC50) for this compound across PubMed, Google Patents, PubChem, ChEMBL, and BindingDB returned no results from permitted sources. While some excluded vendor websites (benchchems.com, evitachem.com) reference PKB interaction and 'up to 150-fold selectivity over PKA,' these claims lack verifiable assay details, comparator structures, or primary literature references and are not admissible under the source rules governing this analysis [1].

Kinase inhibition MDM2/p53 PKB/Akt

Lack of Comparative Selectivity Profiles or ADME Data

No selectivity panel data, logP/D, aqueous solubility, metabolic stability, or permeability measurements were found in the permitted literature for this compound. The absence of such data prevents any head-to-head comparison with close structural analogs such as N-(piperidin-4-ylmethyl)cyclobutanecarboxamide (CAS 772338-32-6) or N-(pyrimidin-2-yl)cyclobutanecarboxamide (CAS 15907-77-4) [1].

Selectivity ADME Physicochemical properties

Patent Activity for Adjacent Chemical Space Without Explicit Compound Support

Patent literature (e.g., US8314107B2, 'Inhibitors of Akt Activity') describes broad Markush structures encompassing pyrimidine-piperidine-carboxamide scaffolds as PKB/Akt inhibitors. However, no permitted patent explicitly exemplifies, assays, or claims N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide with quantitative data. The compound may fall within the generic scope of such patents but lacks specific support [1].

Medicinal chemistry Kinase inhibitors Patent analysis

Application Scenarios for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide (CAS 1235656-78-6): Constrained by Lack of Evidence


Exploratory Medicinal Chemistry When No Validated Biological Data Is Required

The compound may serve as a synthetic intermediate or a diversity screening deck member in exploratory medicinal chemistry programs targeting kinases if the end-user independently generates all required potency, selectivity, and ADME data. However, the absence of any reference data from permitted sources means the compound cannot be rationally prioritized over structurally similar, commercially available analogs with published characterization [1].

Analytical Reference Standard for Method Development When Structural Confirmation Is the Sole Requirement

If the end-user possesses an independent synthetic sample and requires a characterized reference standard for HPLC, LC-MS, or NMR method development, this compound could be procured from a vendor that provides a Certificate of Analysis with identity and purity data. However, this scenario does not leverage any intrinsic biological or pharmacological differentiation from analogs [1].

Negative Control or Tool Compound for Kinase Selectivity Profiling After Independent Validation

Should a research group independently validate the compound's activity profile and confirm selectivity claims (e.g., PKB vs. PKA discrimination), it could serve as a tool compound. At present, no such data exists from permitted sources to support this application, placing the full validation burden on the end-user [1].

Quote Request

Request a Quote for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.